
2-((2-Hydroxyethyl)nitrosoamino)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Hydroxyethyl)nitrosoamino)-1-propanol is a nitrosamine compound known for its potential carcinogenic properties. Nitrosamines are a class of compounds that have been extensively studied due to their mutagenic and carcinogenic potential. This compound is of particular interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)nitrosoamino)-1-propanol typically involves the nitrosation of secondary amines with nitrosating agents. One common method is the reaction of 2-amino-1-propanol with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is usually carried out at low temperatures to control the formation of the nitrosamine.
Industrial Production Methods
Industrial production of nitrosamines, including this compound, often involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure the safety and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Hydroxyethyl)nitrosoamino)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-((2-Hydroxyethyl)nitrosoamino)-1-propanol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.
Biology: The compound is used in studies related to mutagenesis and carcinogenesis.
Medicine: Research on this compound helps in understanding the mechanisms of cancer development and potential therapeutic interventions.
Industry: It is used in the development of analytical methods for detecting nitrosamines in various products, including pharmaceuticals and cosmetics.
Wirkmechanismus
The mechanism of action of 2-((2-Hydroxyethyl)nitrosoamino)-1-propanol involves its interaction with cellular components, leading to the formation of DNA adducts. These adducts can cause mutations and disrupt normal cellular processes, ultimately leading to carcinogenesis. The compound targets various molecular pathways involved in cell cycle regulation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nitrosodiethanolamine: Another nitrosamine with similar carcinogenic properties.
N-Nitrosodimethylamine: Known for its high mutagenic potential.
N-Nitrosodiethylamine: Commonly used in research related to liver carcinogenesis.
Uniqueness
2-((2-Hydroxyethyl)nitrosoamino)-1-propanol is unique due to its specific structure, which includes both a hydroxyl group and a nitroso group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound for research in various scientific fields.
Eigenschaften
CAS-Nummer |
78326-59-7 |
|---|---|
Molekularformel |
C5H12N2O3 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-N-(1-hydroxypropan-2-yl)nitrous amide |
InChI |
InChI=1S/C5H12N2O3/c1-5(4-9)7(6-10)2-3-8/h5,8-9H,2-4H2,1H3 |
InChI-Schlüssel |
KBVFODFEGVNTCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)N(CCO)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
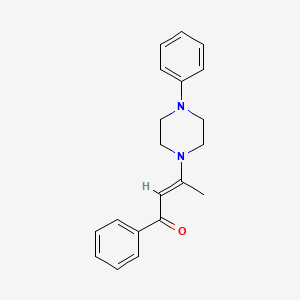
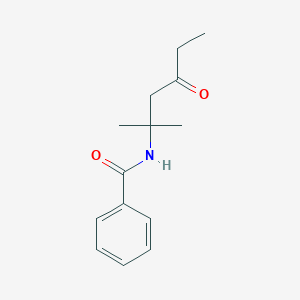
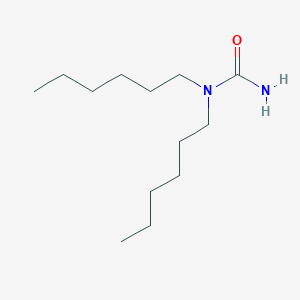
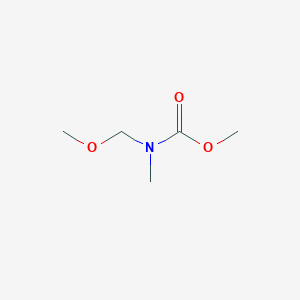

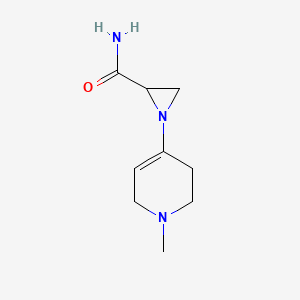

![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
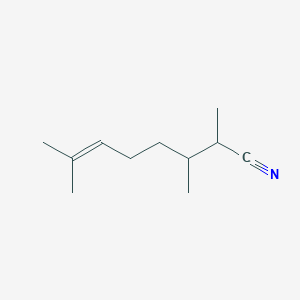
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide](/img/structure/B14434881.png)
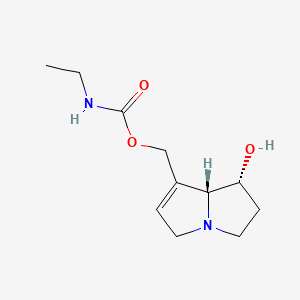
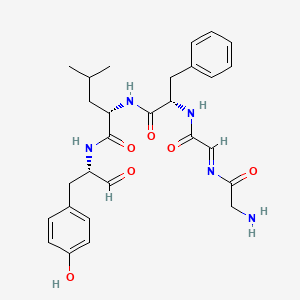
![4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol](/img/structure/B14434890.png)
